molecular formula C24H23F2N3O4S B2811433 N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899741-96-9

N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2811433
CAS RN: 899741-96-9
M. Wt: 487.52
InChI Key: DLQVWGZZPDQJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N3O4S and its molecular weight is 487.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

One study discussed the synthesis of novel selenium-containing sulfa drugs, including derivatives of sulfanyl acetamides, which showed strong antibacterial effects against various gram-positive and gram-negative bacteria. These compounds were synthesized starting from substituted sulfanilamides and evaluated for their minimum inhibitory concentrations (MICs), demonstrating the potential of sulfanyl acetamide derivatives in antibacterial research (Abdel‐Hafez, 2010).

Crystal Structures and Conformational Analysis

Another area of research involves the crystal structure analysis of sulfanyl acetamide compounds. Studies have determined the crystal structures of various 2-[(pyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their folded conformations and intramolecular hydrogen bonding, which can inform the design of more effective compounds in medicinal chemistry and other applications (Subasri et al., 2016).

Dual Inhibition of Key Enzymes

Compounds with structures incorporating pyrimidine and sulfanyl motifs have also been investigated for their dual inhibitory action against critical enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer therapy, and compounds exhibiting potent dual inhibition may have therapeutic applications. For instance, certain thieno[2,3-d]pyrimidine antifolates were synthesized and found to be potent dual inhibitors, indicating the potential of such compounds in antitumor research (Gangjee et al., 2008).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated significant antitumor activity against various human cancer cell lines, suggesting the utility of compounds with pyrimidine cores in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Spectroscopic Analysis and Binding Studies

Furthermore, the vibrational spectroscopic signatures of compounds containing the pyrimidine and sulfanyl acetamide groups have been characterized to understand their interaction with biological molecules, such as proteins, through spectroscopy and computational approaches. These studies can provide insights into the drug-binding mechanisms and pharmacokinetic properties of similar compounds (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O4S/c1-14(2)32-11-5-10-29-23(31)22-21(16-6-3-4-7-19(16)33-22)28-24(29)34-13-20(30)27-18-9-8-15(25)12-17(18)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVWGZZPDQJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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